molecular formula C5H9Cl2N3O2 B14589047 2-[Dichloro(nitro)methyl]-1-methylimidazolidine CAS No. 61164-45-2

2-[Dichloro(nitro)methyl]-1-methylimidazolidine

Cat. No.: B14589047
CAS No.: 61164-45-2
M. Wt: 214.05 g/mol
InChI Key: ZFSRKPWQIPSMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Dichloro(nitro)methyl]-1-methylimidazolidine is a chemical compound characterized by the presence of dichloro, nitro, and methyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dichloro(nitro)methyl]-1-methylimidazolidine typically involves multi-step reactions. One common approach is the nitration of an appropriate precursor, followed by chlorination and methylation steps. The nitration step often requires the use of concentrated nitric acid and sulfuric acid as catalysts. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Methylation is usually carried out using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the hazardous nature of some reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[Dichloro(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).

    Substitution: Amines, thiols, alcohols, bases (e.g., sodium hydroxide).

    Hydrolysis: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

2-[Dichloro(nitro)methyl]-1-methylimidazolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro groups can participate in substitution reactions, modifying the compound’s activity and specificity. The imidazolidine ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Dichloro(nitro)methyl]-1-methylimidazolidine is unique due to its combination of dichloro, nitro, and methyl groups attached to an imidazolidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61164-45-2

Molecular Formula

C5H9Cl2N3O2

Molecular Weight

214.05 g/mol

IUPAC Name

2-[dichloro(nitro)methyl]-1-methylimidazolidine

InChI

InChI=1S/C5H9Cl2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3

InChI Key

ZFSRKPWQIPSMGC-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC1C([N+](=O)[O-])(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.